GSK2656157 is a potent, selective, and first-in-class small molecule inhibitor of the protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). [] PERK is one of three key mediators of the unfolded protein response (UPR), a cellular stress response pathway activated upon accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). [] GSK2656157 has been instrumental in scientific research for elucidating the roles of PERK in various cellular processes and disease models.
Further exploring PERK-independent effects of GSK2656157: Research suggests that GSK2656157 might exert effects independent of PERK inhibition. [] Investigating these off-target effects could uncover novel therapeutic targets.
Developing more selective PERK inhibitors: While potent, GSK2656157 has shown activity against other kinases, such as RIPK1. [, ] Developing inhibitors with improved selectivity could minimize potential side effects and enhance therapeutic efficacy.
Investigating the therapeutic potential of GSK2656157 in combination therapies: Combining GSK2656157 with other drugs, such as chemotherapy agents or BH3 mimetics, has shown promise in preclinical models. [, ] Clinical trials are needed to evaluate the safety and efficacy of these combination therapies.
GSK2656157 is a compound developed by GlaxoSmithKline, primarily recognized as a selective inhibitor of the protein kinase R-like endoplasmic reticulum kinase (PERK). This compound has garnered attention for its potential therapeutic applications in various diseases, particularly cancer, due to its role in modulating the cellular stress response. GSK2656157 also exhibits inhibitory effects on receptor-interacting protein kinase 1 (RIPK1), which positions it as a dual-targeting agent in therapeutic contexts.
GSK2656157 was synthesized at GlaxoSmithKline as part of a drug discovery program aimed at optimizing PERK inhibitors. The development involved medicinal chemistry strategies to enhance the compound's pharmacokinetic properties and reduce lipophilicity, ultimately leading to its selection for preclinical development .
GSK2656157 is classified as a small molecule kinase inhibitor. It specifically targets the PERK and RIPK1 kinases, which are crucial components in cellular signaling pathways related to stress responses and apoptosis.
The synthesis of GSK2656157 involves several key steps that include the formation of common intermediates followed by specific coupling reactions. The synthetic route is characterized by amide coupling reactions, which are essential for constructing the final compound from its precursors .
GSK2656157 features a complex molecular structure characterized by multiple rings and functional groups that contribute to its binding affinity for target kinases. The specific arrangement of atoms within the molecule allows it to fit into the active sites of both PERK and RIPK1.
GSK2656157 undergoes various chemical reactions during its synthesis and when interacting with biological targets. The primary reaction of interest is its binding to the ATP-binding site of PERK and RIPK1, where it inhibits kinase activity.
GSK2656157 exerts its pharmacological effects through the inhibition of PERK-mediated signaling pathways that are activated under conditions of endoplasmic reticulum stress. By inhibiting PERK, GSK2656157 disrupts the unfolded protein response, leading to altered cell survival pathways.
GSK2656157 has been explored primarily in cancer research due to its ability to modulate stress responses in tumor cells. Its dual inhibition of PERK and RIPK1 presents opportunities for therapeutic strategies targeting apoptosis and necroptosis pathways in cancer treatment.
Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) functions as one of three primary sensors in the unfolded protein response (UPR), an evolutionarily conserved adaptive signaling cascade triggered by endoplasmic reticulum (ER) stress. Under physiological conditions, PERK remains in an inactive monomeric state bound to the ER chaperone glucose-regulated protein 78 (GRP78). Accumulation of misfolded proteins causes GRP78 dissociation, triggering PERK dimerization, trans-autophosphorylation, and kinase activation [1] [4]. The primary downstream action of activated PERK involves phosphorylation of the α subunit of eukaryotic initiation factor 2 (eIF2α) at serine 51. This phosphorylation event temporarily attenuates global protein translation, thereby reducing the protein-folding burden on the ER. Paradoxically, it simultaneously enhances translation of select mRNAs, including activating transcription factor 4 (ATF4), which orchestrates expression of genes involved in antioxidant responses, amino acid metabolism, and ER chaperone synthesis [3] [9]. This dual mechanism allows cells to restore proteostasis during transient stress, positioning PERK as a critical regulator of cellular homeostasis [8].
Table 1: Core Components of the PERK Signaling Pathway
Component | Function | Downstream Effects |
---|---|---|
PERK | ER-transmembrane kinase sensor | eIF2α phosphorylation, translational control |
p-eIF2α | Phosphorylated translation initiation factor | Global translation suppression, selective ATF4 translation |
ATF4 | Basic leucine zipper transcription factor | CHOP induction, oxidative stress response genes |
CHOP | Pro-apoptotic transcription factor | ER oxidase 1α induction, Bim/Puma activation |
Nrf2 | Antioxidant response regulator | Heme oxygenase-1 induction, detoxification genes |
Chronic or dysregulated PERK activation contributes significantly to disease pathogenesis across multiple organ systems. In oncology, PERK signaling enables tumor cell adaptation to microenvironmental stressors such as hypoxia, nutrient deprivation, and oxidative stress—conditions prevalent in solid tumors. Activated PERK facilitates angiogenesis through VEGF upregulation and promotes metastatic potential by enhancing tumor cell survival during extracellular matrix detachment [1] [4]. PERK-driven phosphorylation of nuclear factor erythroid 2-related factor 2 (Nrf2) further supports tumorigenesis by inducing expression of antioxidant genes that counteract reactive oxygen species (ROS) accumulation [3]. In neurodegenerative contexts such as Alzheimer's disease and Parkinson's disease, persistent PERK activation correlates with pathological tau phosphorylation and neuronal apoptosis. Post-mortem analyses of Alzheimer's hippocampi reveal elevated PERK and eIF2α phosphorylation, suggesting chronic ER stress contributes to disease progression [2] [6]. Additionally, PERK hyperactivation in pancreatic β-cells underlies β-cell dysfunction in diabetes through CHOP-mediated apoptosis, while in myelinating oligodendrocytes, its absence exacerbates demyelination in multiple sclerosis models [2] [6].
The dual role of PERK—cytoprotective during acute stress but pathogenic when chronically activated—creates a compelling rationale for pharmacological inhibition. In oncology, PERK inhibition disrupts tumor adaptation mechanisms without significantly affecting normal cells under basal conditions, providing a potential therapeutic window [1] [4]. Cancer cells exhibiting elevated PERK dependency (e.g., multiple myeloma, glioblastoma) undergo apoptosis when PERK-mediated survival signaling is blocked. Combining PERK inhibitors with proteasome inhibitors amplifies ER stress beyond compensatory capacity, creating synthetic lethality in malignancies reliant on protein secretion pathways [4] [9]. In neurodegenerative disorders, inhibiting PERK may reduce eIF2α-mediated translational repression of synaptic plasticity proteins and attenuate CHOP-driven apoptosis [2] [6]. Furthermore, ischemic conditions (e.g., stroke) trigger pathological PERK activation; neuronal-specific PERK deletion reduces infarct volume in murine models, suggesting temporal inhibition could mitigate damage [5] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7